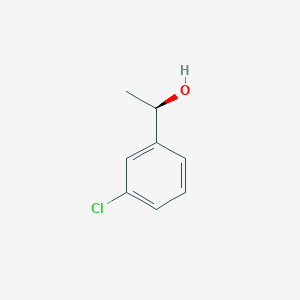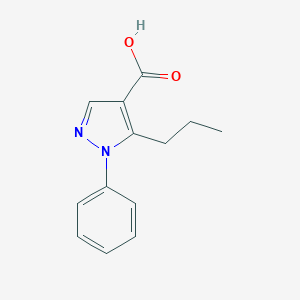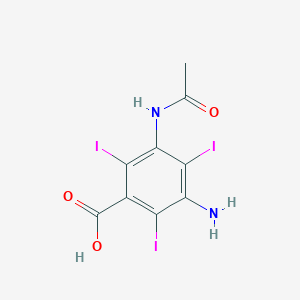
(R)-1-(3-Chlorophényl)éthanol
Vue d'ensemble
Description
®-1-(3-Chlorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9ClO It is characterized by the presence of a chlorine atom on the phenyl ring and a hydroxyl group attached to the first carbon of the ethyl chain
Synthetic Routes and Reaction Conditions:
Asymmetric Reduction: One common method for preparing ®-1-(3-Chlorophenyl)ethanol involves the asymmetric reduction of 3-chloroacetophenone using chiral catalysts. This method ensures the selective formation of the ®-enantiomer.
Grignard Reaction: Another approach involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-chloroacetophenone using chiral catalysts is often employed. This method is scalable and provides high yields of the ®-enantiomer.
Types of Reactions:
Oxidation: ®-1-(3-Chlorophenyl)ethanol can be oxidized to form 3-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding alkane, 3-chlorophenylethane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products:
Oxidation: 3-Chloroacetophenone.
Reduction: 3-Chlorophenylethane.
Substitution: 3-Chlorophenyl derivatives with various functional groups.
Applications De Recherche Scientifique
®-1-(3-Chlorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of ®-1-(3-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the chiral center allows for selective interactions with biological targets, enhancing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
(S)-1-(3-Chlorophenyl)ethanol: The enantiomer of ®-1-(3-Chlorophenyl)ethanol, which may have different biological activities and properties.
3-Chlorophenylethane: A reduced form of the alcohol, lacking the hydroxyl group.
3-Chloroacetophenone: The oxidized form of the alcohol, used as an intermediate in various chemical syntheses.
Uniqueness: ®-1-(3-Chlorophenyl)ethanol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Propriétés
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQVBHGBPRDKN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426207 | |
| Record name | (R)-1-(3-Chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120121-01-9 | |
| Record name | (R)-1-(3-Chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bacillus subtilis esterase (BsE) a promising biocatalyst for producing (R)-1-(3-Chlorophenyl)ethanol?
A1: BsE exhibits excellent enantioselectivity for the hydrolysis of m-substituted 1-phenylethanol acetates, consistently demonstrating an enantiomeric ratio (E) greater than 100 []. This high selectivity ensures the preferential formation of the desired (R)-enantiomer of 1-(3-Chlorophenyl)ethanol. Furthermore, BsE demonstrates a high tolerance for substrate concentrations, remaining effective even at 1 M concentration of m-substituted 1-phenylethanol acetates. This allows for efficient large-scale production, as evidenced by the successful synthesis of (R)-1-(3-Chlorophenyl)ethanol with a space-time yield of 920 g per liter per day and 97% enantiomeric excess []. These characteristics make BsE a potentially ideal biocatalyst for producing optically active (R)-1-(3-Chlorophenyl)ethanol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)





![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

